molecular formula C20H23ClN6O B12184667 N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B12184667
M. Wt: 398.9 g/mol
InChI Key: FCTGKJRBDKYHHM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide, also known as GSK'547 or GSK3145095, is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound was developed by GlaxoSmithKline as a key pharmacological tool and therapeutic candidate for investigating necroptosis, a form of programmed cell death distinct from apoptosis. Its primary research value lies in its exceptional selectivity for RIPK1, which allows scientists to precisely dissect the role of this kinase in disease pathogenesis without the confounding effects of off-target activity. Research applications for this inhibitor are focused on elucidating the contribution of RIPK1-mediated signaling in various inflammatory and degenerative diseases. Preclinical studies, such as those cited in Nature Communications , have demonstrated its efficacy in models of pancreatic adenocarcinoma, where it ameliorates inflammation and tumor progression. Further research explores its potential in conditions like rheumatoid arthritis, psoriasis, and acute central nervous system injuries, where dysregulated necroptosis is implicated. The compound acts by potently binding to the allosteric site of RIPK1 , stabilizing an inactive conformation and thereby blocking downstream pathways that lead to NF-κB activation and necroptotic cell death. This mechanism provides researchers with a powerful means to probe the complex interplay between cell death pathways and inflammation, offering critical insights for the development of novel therapeutics.

Properties

Molecular Formula

C20H23ClN6O

Molecular Weight

398.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN6O/c1-13(2)19-24-23-17-9-10-18(25-27(17)19)26-11-3-4-14(12-26)20(28)22-16-7-5-15(21)6-8-16/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,28)

InChI Key

FCTGKJRBDKYHHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolopyridazine core is synthesized via cyclocondensation between 3,6-dichloropyridazine and isopropyl hydrazine. Under refluxing ethanol (78°C, 12 hr), this yields 6-chloro-3-(propan-2-yl)[1,triazolo[4,3-b]pyridazine with 82% efficiency. Alternative protocols use microwave-assisted conditions (150°C, 20 min) to reduce reaction time while maintaining a 78% yield.

Key Reaction:

C5H3Cl2N3+C3H9N2EtOH, ΔC8H8ClN5+2HCl\text{C}5\text{H}3\text{Cl}2\text{N}3 + \text{C}3\text{H}9\text{N}2 \xrightarrow{\text{EtOH, Δ}} \text{C}8\text{H}8\text{ClN}5 + 2 \text{HCl}

Halogenation for Coupling Readiness

The 6-chloro derivative is further functionalized via Pd-catalyzed borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc) in dioxane (100°C, 6 hr) to install a boronate ester, enabling Suzuki-Miyaura coupling. This step achieves 70% yield but requires rigorous exclusion of moisture.

Synthesis of N-(4-Chlorophenyl)Piperidine-3-Carboxamide

Carboxamide Formation

Piperidine-3-carboxylic acid is activated using ethyl chloroformate (EtOCOCl) in THF at 0°C, followed by reaction with 4-chloroaniline. The reaction proceeds in 89% yield after recrystallization from ethanol/water.

Optimized Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Base: Triethylamine (2.2 equiv)

  • Temperature: 0°C → room temperature, 4 hr

Salt Formation for Enhanced Stability

The freebase carboxamide is treated with HCl in diethyl ether to form N-(4-chlorophenyl)piperidine-3-carboxamide hydrochloride, improving solubility for subsequent coupling reactions.

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution

The 6-chloro-triazolopyridazine reacts with N-(4-chlorophenyl)piperidine-3-carboxamide in DMF at 120°C for 24 hr, using K₂CO₃ (3 equiv) as base. This method affords the target compound in 65% yield but suffers from competing hydrolysis.

Side Reaction Mitigation:

  • Additive: Tetrabutylammonium iodide (0.1 equiv) enhances nucleophilicity, increasing yield to 73%.

  • Solvent Optimization: Switching to NMP reduces reaction time to 8 hr (70% yield).

Transition Metal-Catalyzed Coupling

A Pd-PEPPSI/IPr catalyst system enables coupling between the triazolopyridazine boronate and bromopiperidine carboxamide. Conditions:

  • Catalyst: 5 mol% Pd-PEPPSI/IPr

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: Toluene/water (4:1), 90°C, 12 hr

  • Yield: 81% with >95% purity after chromatography.

Process Optimization and Scalability

Temperature and Solvent Effects

Comparative studies reveal that elevated temperatures (>100°C) in polar aprotic solvents (DMF, NMP) favor SNAr pathways, while lower temperatures (60–80°C) in THF improve selectivity for metal-catalyzed routes.

Scalability Data:

ParameterSNAr MethodPd-Catalyzed Method
Batch Size (mol)0.51.0
Yield (%)6878
Purity (HPLC)92%97%
Cost Index1.01.3

Purification Challenges

The target compound’s high polarity necessitates reversed-phase chromatography (C18 silica, MeCN/H₂O + 0.1% TFA). Crystallization from ethyl acetate/heptane (1:3) achieves 98% purity but with 15% loss.

Alternative Routes and Emerging Technologies

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for the SNAr coupling:

  • Residence Time: 30 min at 140°C

  • Productivity: 12 g/hr with 76% yield.

Enzymatic Carboxamide Activation

Lipase-mediated activation of piperidine-3-carboxylic acid using vinyl acetate shows promise for greener synthesis (65% yield, 50°C, pH 7.5) .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a range of biological activities attributed to its unique structure. The presence of the triazole and pyridazine moieties contributes to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of triazole-fused compounds have shown significant anticancer properties. For instance, compounds similar to N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide have been studied for their ability to inhibit various kinases involved in cancer progression. Notably:

  • Savolitinib , a c-Met inhibitor derived from triazole scaffolds, has demonstrated efficacy in treating non-small cell lung cancer and has received conditional approval in China for clinical use .

Neurological Disorders

The compound's potential in treating neurological disorders is under investigation. Certain triazolo[4,5-c]pyridazine derivatives have been explored for their modulatory effects on Janus kinase pathways, which are implicated in diseases like Huntington’s disease and other neurodegenerative conditions .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of various triazole derivatives against human cancer cell lines. The findings revealed that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against several cancer types. These results suggest that further development could lead to new therapeutic agents for cancer treatment.

Case Study 2: Neurological Modulation

In a preclinical model assessing the effects of triazole derivatives on neuroinflammation and neurodegeneration, compounds structurally related to this compound showed promise in reducing markers of inflammation and promoting neuronal survival. This highlights the potential for these compounds in treating conditions such as Alzheimer's disease.

Summary Table of Applications

Application AreaDescriptionExample Compounds
AnticancerInhibition of kinases involved in cancer progression; potential as therapeutic agentsSavolitinib
Neurological DisordersModulation of pathways related to neurodegeneration; potential treatments for Huntington's diseaseVarious triazole derivatives
Anti-inflammatoryReduction of neuroinflammatory markers; promoting neuronal healthTriazole derivatives

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The main compound belongs to a class of triazolo[4,3-b]pyridazine derivatives, which are frequently explored for their bioactivity in epigenetic regulation and enzyme inhibition. Below is a comparative analysis with key analogues:

Compound Triazolo Substituent Piperidine Substituent Molecular Weight (g/mol) Reported Target/Activity Source
Main compound: N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide 3-isopropyl 3-carboxamide (4-chlorophenyl) 410.9 Hypothesized bromodomain inhibitor
N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide 3-isopropyl 3-carboxamide (4-methoxyphenyl) 394.5 Undisclosed; structural analogue
N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide 3-isopropyl 4-carboxamide (3-Cl-4-OMe-phenyl) 428.9 Undisclosed; modified carboxamide
1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (STK719914) 3-isopropyl 4-carboxylic acid 306.3 Bromodomain inhibitor (BRD4)
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) 3-methyl Phenylacetamide 325.4 Lin28 protein inhibitor
AZD5153 3-methoxy Piperazinone-phenoxyethyl 501.6 BET bromodomain inhibitor

Key Observations:

Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce solubility.

Piperidine Modifications: The 3-carboxamide position in the main compound vs. 4-carboxylic acid (STK719914) alters spatial orientation, affecting target binding. Carboxamides often engage in hydrogen bonding, while carboxylic acids may ionize at physiological pH, influencing cellular uptake .

In contrast, C1632 () inhibits Lin28, highlighting how divergent substituents (e.g., phenylacetamide vs. piperidine-carboxamide) redirect selectivity to unrelated targets.

SAR Insights :

  • Halogenated Aryl Groups : Chlorine or fluorine at the 4-position (main compound vs. ’s methoxy) may enhance binding via hydrophobic or halogen-bonding interactions.
  • Piperidine vs. Pyrrolidine : ’s pyrrolidine-linked compound shows reduced steric hindrance, possibly favoring kinase inhibition over bromodomains.

Research Findings and Implications

  • BRD4 Inhibition : Compounds like AZD5153 () and STK719914 () demonstrate that triazolo[4,3-b]pyridazines with extended piperidine/piperazine substituents effectively inhibit bromodomains. The main compound’s 4-chlorophenyl group may mimic acetyl-lysine mimicry, a critical feature for this activity .
  • Antifungal Potential: notes that epigenetic reader domains (e.g., bromodomains) are emerging antifungal targets. The main compound’s lipophilicity could aid in fungal membrane penetration.
  • Synthetic Accessibility : and highlight modular synthesis routes for triazolo-pyridazines, enabling rapid diversification of substituents for optimization.

Biological Activity

N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperidine ring , which is known for its role in enhancing the pharmacological profile of various drugs.
  • A triazole moiety , which is associated with a wide range of biological activities including anticancer and antimicrobial effects.
  • A 4-chlorophenyl group , which may contribute to its lipophilicity and receptor binding capabilities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Triazole derivativeMCF-7 (breast cancer)27.3
Triazole derivativeHCT-116 (colon cancer)6.2
Triazole derivativeNUGC (gastric cancer)25

These results indicate that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit ATP-binding sites on tyrosine kinase receptors, leading to reduced cell proliferation in cancer cell lines .
  • Induction of Apoptosis : Studies suggest that compounds with triazole rings can trigger apoptotic pathways in cancer cells, enhancing their anticancer efficacy .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of pathogens, making them potential candidates for treating infections .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of a related triazole derivative against several human cancer cell lines. The results demonstrated that the compound had an IC50 value indicating potent activity against breast and colon cancer cell lines while showing minimal toxicity to normal fibroblast cells.

Study 2: Structure–Activity Relationship (SAR)

Another research effort focused on the SAR of triazole-containing compounds. It was found that modifications at specific positions on the triazole ring significantly influenced the biological activity. This highlights the importance of structural optimization in developing effective anticancer agents.

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